4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine
CAS No.: 701255-41-6
Cat. No.: VC5792313
Molecular Formula: C21H27NO2
Molecular Weight: 325.452
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 701255-41-6 |
|---|---|
| Molecular Formula | C21H27NO2 |
| Molecular Weight | 325.452 |
| IUPAC Name | morpholin-4-yl-(3-phenyl-1-adamantyl)methanone |
| Standard InChI | InChI=1S/C21H27NO2/c23-19(22-6-8-24-9-7-22)21-13-16-10-17(14-21)12-20(11-16,15-21)18-4-2-1-3-5-18/h1-5,16-17H,6-15H2 |
| Standard InChI Key | YMYUGUCPVTUFCK-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 |
Introduction
Structural Characteristics and Crystallographic Analysis
The molecular structure of 4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine is defined by a tricyclic adamantane core substituted at the 3-position with a phenyl group and linked to a morpholine ring via a carbonyl bridge. X-ray diffraction studies of analogous adamantane-morpholine derivatives reveal critical insights into bond lengths, angles, and packing arrangements. For example, in the closely related compound 4-[3-(4-Methylphenyl)adamantane-1-carbonyl]morpholine, the adamantane cage adopts a chair conformation, with the carbonyl group forming a planar configuration (C=O bond length: ~1.21 Å) . The morpholine ring typically exists in a chair conformation, minimizing steric strain while optimizing hydrogen-bonding interactions with adjacent molecules .
Intermolecular Interactions
Crystal packing in adamantane-morpholine hybrids is stabilized by weak non-covalent interactions. Hirshfeld surface analyses of similar structures, such as 4-bromobenzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate, highlight the role of C–H···O and C–H···π interactions in lattice stabilization . For 4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine, dispersive forces between the hydrophobic adamantane core and aromatic phenyl groups likely dominate, contributing to its high melting point (>300°C) and low solubility in polar solvents .
Table 1: Key Crystallographic Parameters of Analogous Adamantane-Morpholine Derivatives
Synthetic Methodologies
The synthesis of 4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine typically involves multi-step reactions starting from adamantane derivatives. A common route includes:
Adamantane Functionalization
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Friedel-Crafts Alkylation: 3-Phenyladamantane is synthesized via Lewis acid-catalyzed alkylation of adamantane with bromobenzene. This step achieves selective substitution at the 3-position of the adamantane cage .
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Carbonyl Introduction: The adamantane intermediate undergoes acyl chloride formation using thionyl chloride (SOCl₂), followed by coupling with morpholine in the presence of a base (e.g., K₂CO₃) to yield the final product .
Reaction Scheme:
Optimization and Yield
Yields for analogous reactions range from 70–85%, with purity confirmed via NMR and ESI-MS. For instance, the synthesis of 4-nitrobenzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate achieved an 85% yield after recrystallization from ethanol-chloroform mixtures .
Physicochemical Properties
The hybrid structure of 4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine confers distinct physicochemical characteristics:
Solubility and Stability
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Lipophilicity: The adamantane core enhances membrane permeability, as evidenced by a calculated logP value of ~3.1 for similar compounds .
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Thermal Stability: Differential scanning calorimetry (DSC) of adamantane derivatives reveals decomposition temperatures exceeding 300°C, attributed to the rigid hydrocarbon framework .
Spectroscopic Data
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NMR: Adamantane protons resonate as distinct multiplets between δ 1.5–2.1 ppm, while morpholine protons appear as a singlet at δ 3.6–3.8 ppm .
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ESI-MS: Molecular ion peaks ([M+H]⁺) are observed at m/z 456–528 for related structures, consistent with the molecular formula C₂₂H₂₉NO₂ .
Applications in Materials Science
Catalysis
Soft palladium complexes incorporating adamantane ligands exhibit enhanced catalytic activity in carbonylative Sonogashira couplings, attributed to the steric bulk and electron-donating effects of the adamantyl group . 4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine could serve as a precursor for similar catalysts.
Polymer Additives
The thermal stability of adamantane derivatives makes them suitable as crosslinking agents in high-performance polymers. Morpholine’s polarity improves compatibility with hydrophilic matrices .
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